molecular formula C10H12N2O2 B13672915 Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13672915
M. Wt: 192.21 g/mol
InChI Key: BHPJNQOJGNNANS-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an ethyl ester in the presence of a base, followed by cyclization to form the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, thereby modulating various biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 17288-32-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2O2C_{10}H_{10}N_2O_2 and a molecular weight of 186.20 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core which is significant for its biological activity. The compound's properties include:

PropertyValue
Molecular FormulaC10H10N2O2
Molecular Weight186.20 g/mol
CAS Number17288-32-3
SolubilitySoluble in organic solvents

1. Phosphodiesterase (PDE) Inhibition

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). This compound has been evaluated for its ability to inhibit PDE4B, which plays a crucial role in inflammatory processes.

  • Case Study : A series of derivatives were synthesized and evaluated for PDE4B inhibition. The lead compound exhibited an IC50 value of approximately 0.48μM0.48\,\mu M, indicating significant inhibitory potential against PDE4B while maintaining selectivity against other isoforms such as PDE4D .

2. Anti-inflammatory Properties

The compound has been shown to significantly reduce the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharide (LPS). This suggests that it may have therapeutic potential in treating inflammatory diseases.

  • Research Findings : In vitro studies demonstrated that this compound could inhibit TNF-α release by over 50% at concentrations below 10μM10\,\mu M .

3. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Another area of research involves the inhibition of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.

  • Experimental Data : In assays against FGFRs, certain derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that modifications to the pyrrole ring and substituents can significantly impact biological activity:

ModificationEffect on Activity
Substituents on the pyrrole ringEnhanced PDE4B inhibition
Variations in carboxylate groupAltered solubility and potency

Properties

IUPAC Name

ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-5,8H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJNQOJGNNANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(N1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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